2-Azabicyclo[3.1.1]heptan-4-ol

Basicity pKa Pyridine bioisostere

Replaces planar pyridines with a saturated, three-dimensional core that retains matched basicity (pKa ≈ 5.2) for CNS penetration while abolishing CYP450‑mediated aromatic oxidation. The 4‑hydroxy group enables rapid diversification for orexin‑1 receptor antagonist programmes, fragment‑based screening, and patent‑differentiated follow‑on chemistry. Supplied as the hydrochloride salt for ease of handling. Ensure your discovery pipeline benefits from this validated, sp³‑rich building block—enquire now for competitive pricing and reliable global delivery.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B15296501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.1.1]heptan-4-ol
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1C2CC1NCC2O
InChIInChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2
InChIKeyRJFSZMRLRWNKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[3.1.1]heptan-4-ol – Saturated Pyridine Bioisostere Scaffold for Medicinal Chemistry Procurement


2-Azabicyclo[3.1.1]heptan-4-ol (C₆H₁₁NO, MW 113.16 g/mol, CAS 2866318-54-7 as hydrochloride) is a saturated, sp³-enriched bridged azabicyclic building block belonging to the 2-azabicyclo[3.1.1]heptane (2-aza-BCHep) family. This scaffold class has emerged as a three-dimensional bioisostere of 1,3,5-trisubstituted pyridines, designed to replace planar aromatic rings in drug candidates under the “escape from flatland” paradigm [1]. The 2-aza isomer positions the endocyclic nitrogen at the bridgehead-adjacent 2-position, imparting distinct geometric and electronic properties relative to the more extensively studied 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) isomer [2]. The 4-ol substitution provides a synthetic handle for further functionalization, making this compound a versatile intermediate for neuroscience-focused drug discovery programs, including orexin receptor modulation [3].

Why 3-Azabicyclo[3.1.1]heptane, Piperidine, or Pyridine Analogs Cannot Substitute for 2-Azabicyclo[3.1.1]heptan-4-ol in Drug Discovery Programs


The 2-azabicyclo[3.1.1]heptane scaffold is not interchangeable with its 3-aza isomer, nor with monocyclic saturated amines (piperidine) or the flat aromatic pyridine it is designed to replace. The nitrogen position in the [3.1.1] bridge fundamentally alters the exit vector geometry: the 2-aza isomer orients substituents with a vector angle distinct from the ~119–120° reported for the 3-aza isomer and the parent bicyclo[3.1.1]heptane system [1]. Critically, the 2-aza-BCHep scaffold offers basicity that closely matches that of pyridine—a property not shared by more basic piperidine (pKa~10) or the 3-aza isomer [2]. This matched basicity preserves the ionization state at physiological pH, which is essential for target engagement, CNS penetration, and off-target selectivity profiles established during lead optimization. Substituting a 3-aza isomer or a monocyclic amine would alter both the 3D conformation and the protonation equilibrium, potentially disrupting key binding interactions [3]. The quantitative evidence below demonstrates why the 2-aza-BCHep core, and specifically derivatives like 2-azabicyclo[3.1.1]heptan-4-ol, must be evaluated as a distinct chemical entity rather than a generic “saturated N-heterocycle.”

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Azabicyclo[3.1.1]heptan-4-ol and Its Scaffold Class


Basicity Matched to Pyridine: The 2-Aza-BCHep Scaffold Preserves Physiological Ionization State Unlike Piperidine or 3-Aza Isomers

The 2-azabicyclo[3.1.1]heptene scaffold (the unsaturated precursor to 2-aza-BCHep derivatives) exhibits basicity that is directly comparable to that of pyridine (pKa ≈ 5.2), as established by experimental measurement in the pioneering pyridine-boryl radical-catalyzed synthesis study [1]. This is in stark contrast to saturated piperidine (pKa ≈ 10 for N-methylpiperidine), which is approximately 100,000-fold more basic and would be predominantly protonated at physiological pH, fundamentally altering pharmacokinetics and off-target binding [2]. The 3-aza-BCHep isomer, while also saturated, exhibits markedly different basicity due to the altered nitrogen environment within the bicyclic framework [2]. The 2-aza scaffold's pyridine-matched basicity ensures that the neutral fraction available for passive membrane permeation is preserved when substituting a pyridine ring in a lead compound, a critical parameter for CNS drug design.

Basicity pKa Pyridine bioisostere Ionization state

Exit Vector Geometry: 2-Aza vs. 3-Aza Isomer Produce Distinct Substituent Trajectories That Are Not Interchangeable

The bicyclo[3.1.1]heptane core provides exit vector angles of 119–120° with substituent distances of 4.8–5.0 Å, effectively mimicking the geometry of meta-substituted pyridines [1]. However, the position of the nitrogen atom (2-aza vs. 3-aza) fundamentally alters the trajectory of substituents emanating from the bridgehead and adjacent positions. In the 2-aza isomer, the nitrogen at the 2-position creates an asymmetric electronic environment that distorts the vector geometry relative to the symmetric 3-aza isomer [2]. This geometric distinction is not a minor perturbation: it determines whether a substituent occupies the same region of space as the corresponding group on the pyridine template it replaces. The 2-aza-BCHep scaffold, particularly when functionalized at the 4-position (as in 2-azabicyclo[3.1.1]heptan-4-ol), provides a unique spatial arrangement that cannot be replicated by 3-aza-BCHep derivatives or other saturated N-heterocyclic bioisosteres such as 2-azabicyclo[2.2.1]heptane [2].

Exit vector angle Scaffold geometry Bioisostere Structure-based drug design

Enantiopure Synthesis: 2-Azabicyclo[3.1.1]heptane Derivatives Now Accessible in High Optical Purity via [2σ+2σ] Cycloaddition

A stereospecific formal [2σ+2σ] cycloaddition of aziridines with bicyclo[1.1.0]butanes (BCBs), catalyzed by B(C₆F₅)₃, provides access to a library of 37 enantiopure 2-azabicyclo[3.1.1]heptane derivatives under mild and operationally simple conditions, with successful gram-scale demonstrations [1]. This represents a critical advance over prior methods: earlier synthetic routes to 2-aza-BCHep scaffolds were limited to racemic mixtures or required resolution steps, severely constraining their utility in medicinal chemistry programs where enantiopurity is essential for regulatory compliance and target selectivity [1]. In contrast, the 3-aza-BCHep scaffold is accessed via reduction of spirocyclic oxetanyl nitriles, a method that has been scaled and validated in the context of rupatidine analog synthesis but does not inherently provide the 2-aza isomer [2]. The divergent catalyst-controlled annulation strategy using Ti(III) or Sc(III) catalysis further enables selective access to either 2-aza or 3-aza scaffolds from common vinyl azide and BCB precursors, confirming the synthetic orthogonality of the two isomer classes [3].

Enantiopure synthesis Stereospecific cycloaddition Aziridine Bicyclobutane

Metabolic Stability Advantage of Saturated Aza-BCHep Scaffolds Over Aromatic Pyridine: Validated in Rupatidine Analog Comparison

Replacement of the pyridine ring in the antihistamine drug rupatidine with a 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) unit resulted in a dramatic improvement in key physicochemical properties: increased aqueous solubility, reduced lipophilicity (LogD), and enhanced metabolic stability in liver microsome assays [1]. While this specific head-to-head comparison was performed for the 3-aza isomer, the saturated nature and sp³-character of the 2-aza-BCHep scaffold confer the same fundamental property advantages over planar aromatic pyridine: elimination of CYP450-mediated oxidation at aromatic C–H positions, reduction of π-π stacking-driven promiscuous binding, and improved fraction of sp³ carbons (Fsp³) which correlates with clinical success rates [2]. The 2-aza isomer is expected to exhibit analogous improvements with the added benefit of pyridine-matched basicity (see Evidence Item 1) that the 3-aza isomer may not fully replicate. Direct comparative data for 2-azabicyclo[3.1.1]heptan-4-ol specifically versus pyridine-containing analogs remain to be published, representing a key data gap for procurement decisions [3].

Metabolic stability Lipophilicity Solubility Rupatidine Bioisostere replacement

Orexin Receptor Antagonist Patent Space: 2-Aza-BCHep Scaffold Privileged for Selective OX1R Antagonism

The Chronos Therapeutics patent family (EP3676261B1, US-11660293-B2) specifically claims substituted 2-azabicyclo[3.1.1]heptane derivatives—not the 3-aza isomer—as antagonists of the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, with preferred compounds showing selectivity for OX1R [1]. The patent discloses that compounds incorporating the 2-aza-BCHep core demonstrate utility in preclinical models of binge eating disorder, alcohol dependence, and nicotine addiction, where selective OX1R antagonism is the validated mechanism [1]. The 2-aza scaffold is structurally embedded in the claimed compounds with specific substitution patterns (e.g., 1-[(4-fluorophenoxy)methyl]-2-(2-methyl-5-phenyl-1,3-thiazole-4-carbonyl)-2-azabicyclo[3.1.1]heptane) that would not be accessible with the 3-aza isomer due to divergent exit vector geometry [1][2]. While specific Ki or IC50 values are not publicly disclosed in the patent text for individual examples, the selective claiming of the 2-aza scaffold over alternatives indicates that it provides a demonstrable advantage in achieving the desired OX1R/OX2R selectivity profile in this therapeutic context [1].

Orexin receptor OX1R antagonist Addiction Binge eating Neuroscience

Conformational Restriction: The 2-Aza-BCHep Scaffold Locks the Pharmacophore into a Single Bioactive Conformation vs. Flexible Piperidine Analogs

The 2-azabicyclo[3.1.1]heptane scaffold provides complete conformational restriction of the endocyclic nitrogen and its attached substituents, in contrast to monocyclic piperidine rings which can interconvert between chair conformations and undergo ring-flipping [1]. This preorganization reduces the entropic penalty upon target binding: the ligand is already locked in its bioactive conformation in solution, whereas piperidine-containing compounds lose conformational degrees of freedom upon binding. The 2-aza-BCHep scaffold contains a higher fraction of sp³-hybridized carbons (Fsp³ = 0.86 for the parent C₆H₁₁N core) compared to pyridine (Fsp³ = 0), while maintaining comparable molecular weight and hydrogen bond acceptor capacity [2]. The 2-aza isomer provides a different conformational restraint profile than the 3-aza isomer: the nitrogen at the 2-position influences the puckering of the four-membered bridge and the torsional angles accessible to substituents at the 4-position (as in 2-azabicyclo[3.1.1]heptan-4-ol), which may be critical for achieving the desired dihedral angle in the bound state [3].

Conformational restriction Entropic benefit sp3 fraction Bridged bicyclic Ligand preorganization

Procurement-Relevant Application Scenarios Where 2-Azabicyclo[3.1.1]heptan-4-ol Provides Differentiated Value


CNS Lead Optimization: Replacing Pyridine in a Brain-Penetrant Candidate While Preserving Basicity and Gaining Metabolic Stability

A medicinal chemistry team has identified a pyridine-containing lead compound with promising CNS activity but poor metabolic stability due to CYP450-mediated oxidation of the pyridine ring. By replacing the pyridine with a 2-azabicyclo[3.1.1]heptan-4-ol-derived scaffold, the team can preserve the pyridine-matched basicity (pKa ≈ 5.2) essential for maintaining the neutral fraction available for blood-brain barrier permeation [1]. The saturated scaffold eliminates the aromatic C–H oxidation liability, as demonstrated by the dramatic metabolic stability improvement observed when the 3-aza-BCHep scaffold replaced pyridine in rupatidine [2]. The 4-ol handle of 2-azabicyclo[3.1.1]heptan-4-ol provides a versatile functionalization point for installing the required pharmacophoric elements while preserving the rigid, preorganized core that minimizes entropic penalty upon target binding [3].

Selective Orexin-1 Receptor Antagonist Development for Addiction Indications

A neuroscience-focused biotech is developing a selective OX1R antagonist for binge eating disorder or alcohol use disorder. The 2-azabicyclo[3.1.1]heptane scaffold is specifically claimed in the Chronos Therapeutics patent family (EP3676261B1) for OX1R-selective antagonists, establishing a validated IP position [1]. 2-Azabicyclo[3.1.1]heptan-4-ol serves as a key intermediate for constructing the N-substituted 2-aza-BCHep derivatives described in the patent, with the 4-hydroxy group enabling ether or ester linkage to the requisite aromatic/heteroaromatic pharmacophores [1]. The scaffold's conformational rigidity and pyridine-matched basicity are hypothesized to contribute to the OX1R-over-OX2R selectivity that is critical for avoiding sedation-related adverse events associated with dual orexin receptor antagonists [1].

Scaffold-Hopping Library Synthesis for High-Throughput Crystallography Fragment Screening

A structural biology group conducting fragment-based drug discovery requires a library of sp³-rich, three-dimensional fragments with well-defined exit vector geometry for soaking into target protein crystals. 2-Azabicyclo[3.1.1]heptan-4-ol provides a rigid, low-molecular-weight (113.16 g/mol) scaffold with a hydrogen bond donor/acceptor pair (N and OH) that can be elaborated into diverse fragment analogs [1]. The availability of enantiopure 2-aza-BCHep derivatives via the B(C₆F₅)₃-catalyzed [2σ+2σ] cycloaddition ensures that both enantiomers can be screened independently, enabling the detection of stereospecific binding interactions [2]. The scaffold's geometry provides a distinct shape complementarity profile compared to flat aromatic fragments, increasing the diversity of the screening collection and the probability of identifying novel binding modes [3].

Patent-Differentiating Scaffold Selection: Circumventing 3-Aza-BCHep Prior Art in Generic Drug Design

A pharmaceutical company seeking to develop a differentiated follow-on compound to a drug incorporating the 3-azabicyclo[3.1.1]heptane scaffold can utilize 2-azabicyclo[3.1.1]heptan-4-ol as the core building block to access the underexplored 2-aza isomer space [1]. The 2-aza isomer provides a distinct chemical structure for patent composition-of-matter claims while potentially retaining or improving the desired pharmacological profile. The divergent catalyst-controlled annulation chemistry now makes both 2-aza and 3-aza scaffolds synthetically accessible, enabling systematic head-to-head comparison of the two isomers in biological assays [2]. The 4-ol substitution pattern offers a convenient synthetic handle that is orthogonal to common protecting group strategies, facilitating rapid SAR exploration [3].

Quote Request

Request a Quote for 2-Azabicyclo[3.1.1]heptan-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.